molecular formula C16H13Cl2N3O2S B7359483 (4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate

(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate

Katalognummer B7359483
Molekulargewicht: 382.3 g/mol
InChI-Schlüssel: YLDYSCYTWLBGNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound has been extensively studied in preclinical models and has shown potent antitumor activity. The purpose of

Wirkmechanismus

(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate targets the B-cell receptor signaling pathway by inhibiting the activity of Bruton’s tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the survival and proliferation of cancer cells. Inhibition of BTK by (4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate leads to the downregulation of downstream signaling pathways, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its activity against cancer cells, (4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate has also been shown to modulate the immune system by inhibiting the activity of regulatory T cells. This modulation of the immune system may enhance the antitumor activity of (4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate and improve the overall response to therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of (4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate is its potent antitumor activity against various types of cancer. This makes it a promising candidate for the treatment of cancer in humans. However, one of the limitations of (4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate is its potential toxicity. Further studies are needed to determine the optimal dosing and scheduling of (4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate to minimize toxicity and maximize efficacy.

Zukünftige Richtungen

There are several future directions for the study of (4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate. One potential direction is the development of combination therapies that include (4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate with other targeted therapies or immunotherapies. Another potential direction is the study of (4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate in combination with chemotherapy or radiation therapy. Finally, further studies are needed to determine the optimal dosing and scheduling of (4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate in humans and to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, (4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical models of cancer. Its mechanism of action involves the inhibition of BTK, a key mediator of B-cell receptor signaling. (4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate has several advantages, including its potent antitumor activity and its ability to modulate the immune system. However, further studies are needed to determine the optimal dosing and scheduling of (4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate and to evaluate its safety and efficacy in clinical trials.

Synthesemethoden

(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate is synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine to form the intermediate product. The final step involves the reaction of the intermediate product with methyl chloroformate to form (4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate.

Wissenschaftliche Forschungsanwendungen

(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate has been extensively studied in preclinical models of cancer. In vitro studies have shown that (4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate inhibits the growth of cancer cells by targeting the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of cancer cells and is often dysregulated in various types of cancer. (4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate has also been shown to inhibit the growth of cancer cells in vivo in mouse models of lymphoma and leukemia.

Eigenschaften

IUPAC Name

(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2S/c1-7-8(2)24-15-12(7)14(19)20-11(21-15)6-23-16(22)9-4-3-5-10(17)13(9)18/h3-5H,6H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDYSCYTWLBGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)COC(=O)C3=C(C(=CC=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.